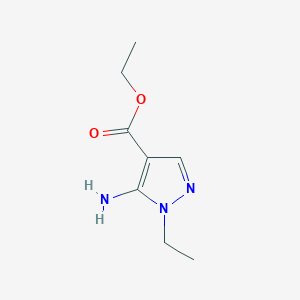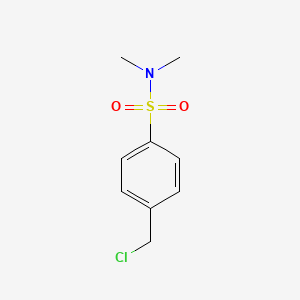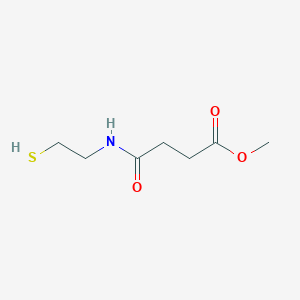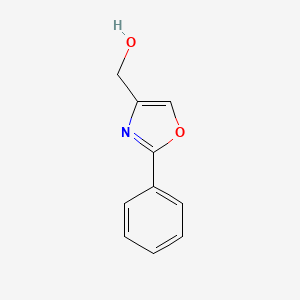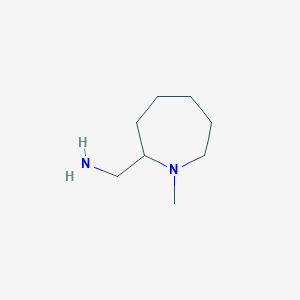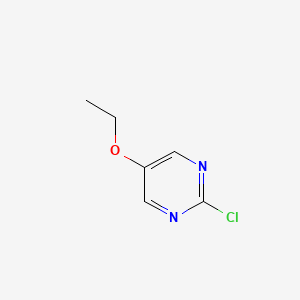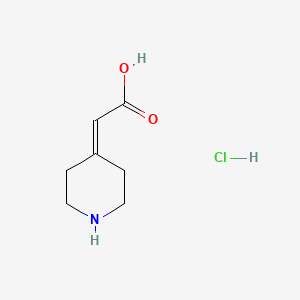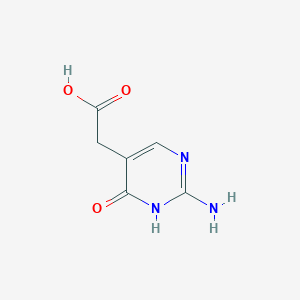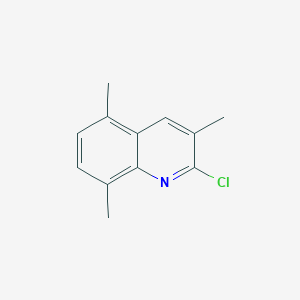
2-Chloro-3,5,8-trimethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-3,5,8-trimethylquinoline is a quinoline derivative with a chloro substituent at the 2-position and three methyl groups at the 3-, 5-, and 8-positions. It has a molecular formula of C12H12ClN and a molecular weight of 205.68 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline core with a chlorine atom at the 2-position and three methyl groups at the 3-, 5-, and 8-positions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 205.68 g/mol . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the retrieved resources.Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Characterization
2-Chloro-3,5,8-trimethylquinoline is involved in the synthesis and characterization of various chemical compounds. The creation of C,N-linked dimeric 1,2-dihydro-2,2,4-trimethylquinolines through silver-catalyzed dimerization has been documented. This process effectively catalyzes the formation of a C–N bond under mild conditions, indicating the potential of this compound in facilitating direct functionalization of C–H bonds in certain aromatic systems (Fotie et al., 2012).
Advanced Material Development
This compound is also involved in the development of advanced materials. For instance, it is used in the synthesis of organochromium complexes with monoanionic tridentate ligands, which shows promise in the selective trimerization of ethylene. This indicates its utility in catalyzing specific chemical reactions, potentially opening doors to novel materials and industrial applications (Ronellenfitsch et al., 2014).
Chemosensors and Environmental Monitoring
Furthermore, derivatives of this compound have been characterized as chemosensors for detecting cadmium. This suggests its relevance in environmental monitoring and safety, particularly in identifying hazardous metal ions in waste streams and food products, thus contributing to public health and environmental protection (Prodi et al., 2001).
Biomedical Research and Drug Development
In the field of biomedical research and drug development, the derivatives of this compound are explored for their potential therapeutic applications. This is evident from studies investigating the cytotoxic effects of certain derivatives on cancer cell lines, suggesting its role in the development of new anticancer agents (Zahedifard et al., 2015).
Wirkmechanismus
Target of Action
It is known that quinoline derivatives are often used in suzuki–miyaura (sm) cross-coupling reactions . This suggests that the compound may interact with organoboron reagents and palladium catalysts in these reactions .
Mode of Action
The mode of action of 2-Chloro-3,5,8-trimethylquinoline is likely related to its role in SM cross-coupling reactions . In these reactions, the compound may participate in the formation of carbon-carbon bonds under mild and functional group tolerant conditions
Biochemical Pathways
Given its potential role in sm cross-coupling reactions , it may influence pathways involving carbon-carbon bond formation.
Result of Action
As a potential participant in SM cross-coupling reactions , it may contribute to the formation of new carbon-carbon bonds.
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the success of SM cross-coupling reactions, in which the compound may participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The stability of the compound and its efficacy in these reactions may therefore depend on the specific reaction conditions.
Biochemische Analyse
Biochemical Properties
2-Chloro-3,5,8-trimethylquinoline plays a significant role in biochemical reactions, particularly in proteomics research. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific active sites on enzymes, thereby influencing their activity. For instance, this compound has been observed to interact with cytochrome P450 enzymes, affecting their catalytic functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been found to inhibit certain kinases, which play a crucial role in cell signaling pathways. This inhibition can result in altered cellular responses and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have indicated that this compound remains stable under specific conditions, but its degradation products can have distinct biochemical activities .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, this compound can induce toxic or adverse effects, including cellular damage and oxidative stress .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. For instance, this compound has been shown to modulate the activity of enzymes involved in the tricarboxylic acid cycle .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in various cellular compartments. The transport and distribution of this compound are crucial for its biochemical activity and overall efficacy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization influences the compound’s interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
2-chloro-3,5,8-trimethylquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN/c1-7-4-5-8(2)11-10(7)6-9(3)12(13)14-11/h4-6H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAWNRJCEPOMEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C(=NC2=C(C=C1)C)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588968 |
Source


|
| Record name | 2-Chloro-3,5,8-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
948290-41-3 |
Source


|
| Record name | 2-Chloro-3,5,8-trimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

